molecular formula C16H20N2O2 B2603709 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide CAS No. 1351645-89-0

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Cat. No.: B2603709
CAS No.: 1351645-89-0
M. Wt: 272.348
InChI Key: WIYOIRMJVSWBTG-UHFFFAOYSA-N
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Description

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is an organic compound that features a benzamide core with a cyano group and a cyclohexyl-hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor, such as cyanogen bromide.

    Addition of the Cyclohexyl-Hydroxyethyl Group: The final step involves the addition of the cyclohexyl-hydroxyethyl group through a nucleophilic substitution reaction using a cyclohexyl-hydroxyethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 3-cyano-N-(2-cyclohexyl-2-oxoethyl)benzamide.

    Reduction: Formation of 3-amino-N-(2-cyclohexyl-2-hydroxyethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(2-hydroxyethyl)benzamide: Lacks the cyclohexyl group, which may affect its biological activity.

    3-cyano-N-(2-cyclohexyl-2-hydroxypropyl)benzamide: Contains an additional methyl group, which can influence its chemical properties.

Uniqueness

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is unique due to the presence of both the cyclohexyl and hydroxyl groups, which can enhance its interactions with biological targets and improve its solubility and stability.

Properties

IUPAC Name

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-10-12-5-4-8-14(9-12)16(20)18-11-15(19)13-6-2-1-3-7-13/h4-5,8-9,13,15,19H,1-3,6-7,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYOIRMJVSWBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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